5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride
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Overview
Description
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is a chemical compound known for its role as a dopamine receptor agonist. It is often used in scientific research to study the effects of dopamine on various biological systems. The compound has a molecular formula of C14H21NO2·HCl and a molecular weight of 271.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride typically involves several steps:
Starting Material: The synthesis begins with a tetralin derivative.
Hydroxylation: The tetralin derivative undergoes hydroxylation to introduce hydroxyl groups at the 5 and 6 positions.
Amination: The hydroxylated intermediate is then subjected to amination, where an N-methyl-N-propylamine group is introduced.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Purification: The final product is purified using techniques like crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the amine group.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted tetralin derivatives.
Scientific Research Applications
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of dopamine agonists.
Biology: Helps in understanding the role of dopamine in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by acting as an agonist at dopamine receptors. It binds to these receptors and mimics the action of dopamine, leading to various physiological responses. The primary molecular targets are the D1 and D2 dopamine receptors, which are involved in regulating mood, movement, and other neurological functions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dipropyldopamine hydrobromide: Another dopamine agonist with a similar structure.
3-[2-(Dipropylamino)ethyl]phenol hydrobromide: Also acts on dopamine receptors.
Uniqueness
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is unique due to its specific substitution pattern on the tetralin ring, which gives it distinct pharmacological properties compared to other dopamine agonists .
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Properties
Molecular Formula |
C14H22ClNO2 |
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Molecular Weight |
271.78 g/mol |
IUPAC Name |
6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-8-15(2)11-5-6-12-10(9-11)4-7-13(16)14(12)17;/h4,7,11,16-17H,3,5-6,8-9H2,1-2H3;1H |
InChI Key |
BFYWUKDTZRFCIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1CCC2=C(C1)C=CC(=C2O)O.Cl |
Origin of Product |
United States |
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